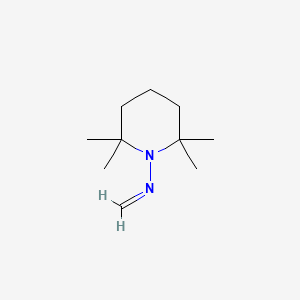
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is a heterocyclic amine with a six-membered ring structure. This compound is characterized by the presence of a methyleneamino group and four methyl groups attached to the piperidine ring. It is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds, including pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-, often involves the use of cyclic iminium salts as intermediates. These intermediates can be prepared by heating bis-electrophiles and anilines in the presence of lithium tetrafluoroborate . The iminium salts can then be reacted with nucleophilic reagents to form the desired piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may yield fully saturated piperidine derivatives .
Applications De Recherche Scientifique
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical processes. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals
Uniqueness
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyleneamino group and four methyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
57855-46-6 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-1-yl)methanimine |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-6-8-10(3,4)12(9)11-5/h5-8H2,1-4H3 |
Clé InChI |
FUZUXFGUZUHTCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1N=C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



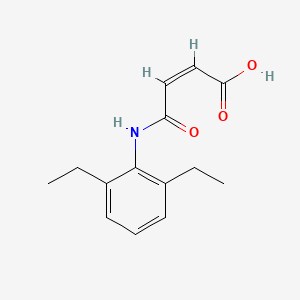
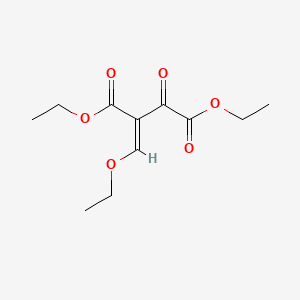


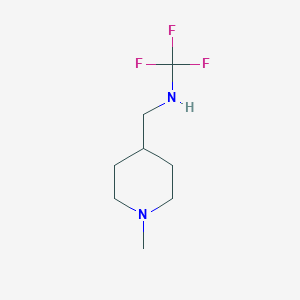
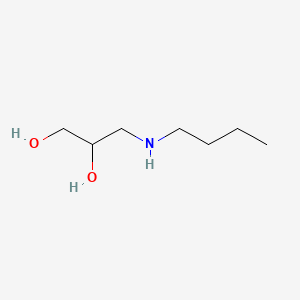
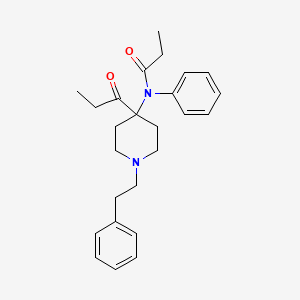
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
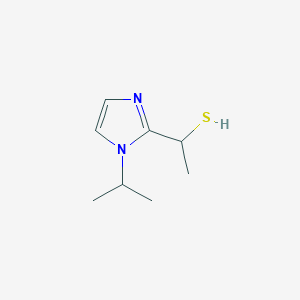
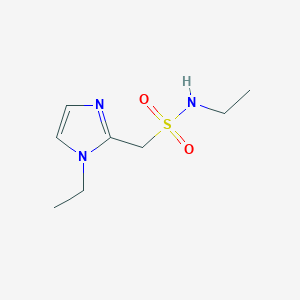
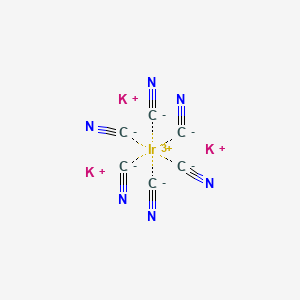
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)

